[2-(cyclopent-1-en-1-yl)ethynyl]trimethylsilane
Description
[2-(Cyclopent-1-en-1-yl)ethynyl]trimethylsilane is an organosilicon compound featuring a cyclopentenyl ring connected via an ethynyl bridge to a trimethylsilyl group. This structure confers unique steric and electronic properties, making it valuable in synthetic chemistry, particularly in cross-coupling reactions and as a precursor for conjugated systems.
Properties
CAS No. |
17873-33-5 |
|---|---|
Molecular Formula |
C10H16Si |
Molecular Weight |
164.32 g/mol |
IUPAC Name |
2-(cyclopenten-1-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C10H16Si/c1-11(2,3)9-8-10-6-4-5-7-10/h6H,4-5,7H2,1-3H3 |
InChI Key |
STCGGKZKNJVQGA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CCCC1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(cyclopent-1-en-1-yl)ethynyl]trimethylsilane typically involves the reaction of cyclopentene with trimethylsilylacetylene under specific conditions. The reaction is often catalyzed by transition metal catalysts such as palladium or copper to facilitate the formation of the ethynyl linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar catalytic processes. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Cyclopent-1-en-1-yl)ethynyl]trimethylsilane can undergo oxidation reactions, typically using reagents such as potassium permanganate or osmium tetroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the ethynyl group to an ethyl group.
Substitution: The compound can participate in substitution reactions, where the trimethylsilane group can be replaced by other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens, organometallic reagents.
Major Products:
Oxidation: Oxidized derivatives of the cyclopentene ring.
Reduction: Ethyl-substituted cyclopentene derivatives.
Substitution: Various substituted cyclopentene derivatives depending on the reagents used.
Scientific Research Applications
Organic Synthesis
Key Intermediate in Synthesis:
[2-(cyclopent-1-en-1-yl)ethynyl]trimethylsilane serves as a crucial intermediate for synthesizing various organic compounds. Its unique structure allows for selective reactions that can lead to the formation of diverse derivatives, particularly in the development of pharmaceuticals and agrochemicals. The presence of the trimethylsilyl group enhances both stability and reactivity, making it a valuable component in synthetic chemistry processes .
Reactivity and Functionalization:
The compound can undergo various reactions, including:
- Sonogashira Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling terminal alkynes with aryl or vinyl halides, making it useful for synthesizing complex organic molecules .
- Electrophilic Reactions: The alkyne functional group in this compound can participate in electrophilic reactions, which are essential for constructing biologically active compounds. Studies have shown that compounds with similar alkyne functionalities can selectively induce biological responses such as ferroptosis, indicating potential applications in drug design .
Biological Applications
Potential Biological Activity:
While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant biological properties. Research indicates that such compounds may possess anti-inflammatory and antimicrobial activities due to their ability to interact with biological membranes and enzymes .
Covalent Inhibitors:
Recent studies have highlighted the potential of alkynes as electrophilic warheads in drug discovery. For instance, thiazoles containing alkyne groups have shown promise as covalent inhibitors that selectively target cysteine residues in proteins, which could lead to new therapeutic agents capable of inducing cell death in cancer cells .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which [2-(cyclopent-1-en-1-yl)ethynyl]trimethylsilane exerts its effects in chemical reactions involves the activation of the ethynyl group, which can participate in various addition and substitution reactions. The trimethylsilane group serves as a protecting group, stabilizing the molecule and preventing unwanted side reactions. Molecular targets and pathways involved in its reactions are primarily dictated by the nature of the reagents and conditions used.
Comparison with Similar Compounds
Data Table: Key Comparative Properties
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Features | Notable Reactivity/Applications |
|---|---|---|---|---|---|
| [2-(cyclopent-1-en-1-yl)ethynyl]trimethylsilane | C₁₀H₁₆Si | 164.32 | Not available | Cyclopentenyl, ethynyl, silane | Cross-coupling, conjugated systems |
| [2-(cyclohex-1-en-1-yl)ethynyl]trimethylsilane | C₁₁H₁₈Si | 178.35 | 17988-44-2 | Cyclohexenyl, increased steric bulk | Sterically adjusted syntheses |
| Trimethyl((4,4,5,5-tetramethyl-dioxaborolan-2-yl)ethynyl)silane | C₁₁H₂₁BO₂Si | 224.18 | 159087-46-4 | Boronate ester, hydrophobic | Suzuki-Miyaura couplings |
| Trimethyl((4-(trifluoromethoxy)phenyl)ethynyl)silane | C₁₂H₁₃F₃OSi | 258.32 | Not available | Electron-withdrawing -OCF₃ | Electrophilic cross-couplings |
| 1-[2-(Trimethylsilyl)ethynyl]cyclopentan-1-ol | C₁₀H₁₈OSi | 198.34 | 71321-24-9 | Hydroxyl group, polar | Protection/deprotection strategies |
Research Findings and Trends
- Steric vs. Electronic Effects : Cyclopentenyl analogs exhibit faster reaction kinetics in sterically unhindered environments compared to cyclohexenyl derivatives .
- Functional Group Utility : Boronate esters (e.g., CAS 159087-46-4) broaden applicability in metal-catalyzed reactions, while hydroxylated variants (e.g., CAS 71321-24-9) offer orthogonal reactivity .
- Aromatic Substitutents : Electron-withdrawing groups (e.g., -OCF₃, -F) enhance stability and regioselectivity in aryl-alkyne couplings .
Biological Activity
[2-(cyclopent-1-en-1-yl)ethynyl]trimethylsilane is a silane compound that has garnered interest due to its potential biological activities and applications in synthetic chemistry. Understanding its biological properties is crucial for exploring its potential therapeutic uses and interactions within biological systems.
Chemical Structure and Properties
The compound features a cyclopentene ring and an ethynyl group attached to a trimethylsilane moiety. This unique structure enhances its stability and reactivity, making it a valuable candidate for various biological studies.
Antimicrobial Activity
Compounds with cyclopentene structures have been noted for their antimicrobial properties . For instance, derivatives of cyclopentene have demonstrated effectiveness against various bacterial strains, possibly due to their ability to disrupt microbial membranes or inhibit essential enzymes involved in bacterial metabolism .
Anti-inflammatory Effects
Similar compounds have also exhibited anti-inflammatory effects , which may be attributed to their interaction with inflammatory mediators or enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX). These interactions can lead to reduced production of pro-inflammatory cytokines .
Study 1: In Vitro Evaluation of Related Compounds
A study evaluated the biological activity of several silane derivatives, including those structurally similar to this compound. The results indicated that these compounds could inhibit the growth of specific cancer cell lines, suggesting potential anticancer properties . The mechanism was hypothesized to involve apoptosis induction and cell cycle arrest .
Study 2: Electrophilic Properties
Research into electrophilic compounds has revealed that those containing alkyne functionalities can selectively target thiol groups in proteins, leading to cellular responses such as ferroptosis. This suggests that this compound may exhibit similar reactivity, potentially allowing it to act as a covalent modifier of biological macromolecules .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing [2-(cyclopent-1-en-1-yl)ethynyl]trimethylsilane, and how are intermediates purified?
- Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling (e.g., Sonogashira coupling). For example, analogous syntheses use aryl halides (e.g., 1,3-dibromo-2-iodobenzene), Pd(PPh₃)₄, CuI, and trimethylsilylacetylene in anhydrous solvents (e.g., RBF or THF) at 70°C under inert conditions . Purification involves vacuum concentration, silica gel adsorption, and column chromatography (hexanes/DCM gradients) .
- Key Considerations : Ensure rigorous exclusion of moisture and oxygen to prevent side reactions. Monitor reaction progress via TLC and confirm product identity using ¹H/¹³C NMR, IR, and HRMS .
Q. How is this compound characterized spectroscopically?
- Techniques :
- ¹H NMR : Trimethylsilyl (TMS) protons appear as a singlet at ~0.25–0.30 ppm. Cyclopentene protons resonate between 5.5–6.5 ppm (olefinic) and 1.5–2.5 ppm (aliphatic) .
- ¹³C NMR : Alkyne carbons (C≡C) are observed at ~75–100 ppm, while TMS carbons appear at ~0–5 ppm .
- IR : Alkyne C≡C stretching at ~2100–2200 cm⁻¹ and Si–C bonds at ~1250 cm⁻¹ .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing derivatives with electron-withdrawing substituents?
- Experimental Design :
- Catalyst Screening : Test PdCl₂(PPh₃)₂ vs. Pd(PPh₃)₄, as ligand choice impacts electron-deficient substrate reactivity .
- Solvent Effects : Compare polar aprotic (e.g., acetonitrile) vs. non-polar solvents (e.g., THF) to stabilize intermediates .
- Temperature Gradients : Optimize between 50–80°C to balance reaction rate and byproduct formation .
Q. How can contradictions between experimental and computational spectroscopic data be resolved?
- Approach :
Benchmark Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .
Solvent Corrections : Apply implicit solvent models (e.g., PCM for CDCl₃) to refine computational predictions .
Conformational Sampling : Account for rotameric states in cyclopentene or alkyne moieties that may shift signals .
- Case Study : For ((4-methoxyphenyl)ethynyl)trimethylsilane, experimental ¹H NMR (δ 7.43–6.84 ppm) aligns with computed aromatic proton environments .
Q. What safety protocols are critical when handling this compound?
- Hazard Mitigation :
- Inhalation : Use fume hoods; if exposed, move to fresh air and seek medical attention .
- Skin Contact : Wash immediately with soap/water; avoid solvents that enhance dermal absorption .
- Reactivity : Store under inert gas (N₂/Ar) to prevent silane hydrolysis or alkyne polymerization .
Methodological and Analytical Questions
Q. How to design experiments to study cross-coupling reactivity of this compound?
- Variables to Test :
- Electrophile Scope : React with aryl halides, triflates, or boronates under Suzuki/Miyaura conditions .
- Catalyst Systems : Screen Pd, Ni, or Cu catalysts with varying ligands (e.g., XPhos, SPhos) .
- Analytical Workflow :
Kinetic Monitoring : Use in-situ IR or GC-MS to track alkyne consumption .
Post-Reaction Analysis : Isolate products via flash chromatography and characterize by NMR/HRMS .
Q. What strategies address low yields in deprotection of TMS-alkynes to terminal alkynes?
- Deprotection Methods :
- Fluoride-Based Reagents : Use TBAF (tetrabutylammonium fluoride) in THF at 0°C to cleave TMS groups selectively .
- Acid/Base Hydrolysis : Test HCl/MeOH or K₂CO₃/MeOH systems, balancing efficiency vs. side reactions .
Data Presentation Guidelines
- Tables : Summarize synthetic conditions and yields (Example):
| Substituent | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Methoxyphenyl | Pd(PPh₃)₄ | MeCN | 70 | 92 | |
| 4-Hexyloxyphenyl | PdCl₂(PPh₃)₂ | THF | 60 | 68 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
